molecular formula C20H14Se B14480645 9-(Phenylselanyl)phenanthrene CAS No. 65490-23-5

9-(Phenylselanyl)phenanthrene

Cat. No.: B14480645
CAS No.: 65490-23-5
M. Wt: 333.3 g/mol
InChI Key: CCVZHCZZOIMNLQ-UHFFFAOYSA-N
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Description

9-(Phenylselanyl)phenanthrene is a specialized organoselenium compound in which a phenanthrene system is functionalized with a phenylselenyl group at the 9-position. This molecular architecture makes it a reagent of interest in several research areas. It may serve as a key intermediate in organic synthesis, leveraging the properties of selenium in photochemical reactions or as a building block for more complex polycyclic aromatic systems. Researchers might also investigate its potential applications in material science, for instance, in the development of organic semiconductors or as a precursor for the synthesis of graphene-related nanostructures, given that modified phenanthrene derivatives can be used to fabricate novel carbon-based materials . Furthermore, as an alkylated phenanthrene analog, it could be utilized in metabolic and toxicological studies to explore the effects of selenium substitution on the biological activity of polycyclic aromatic hydrocarbons (PAHs), a class of compounds known to require metabolic activation for their mutagenic effects . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

65490-23-5

Molecular Formula

C20H14Se

Molecular Weight

333.3 g/mol

IUPAC Name

9-phenylselanylphenanthrene

InChI

InChI=1S/C20H14Se/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H

InChI Key

CCVZHCZZOIMNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Phenylselanyl Phenanthrene and Analogues

Direct Functionalization Strategies at the C9 Position of Phenanthrene (B1679779)

Directly introducing a phenylselanyl group onto the C9 position of phenanthrene presents a formidable challenge due to the specific reactivity of the phenanthrene core. Electrophilic substitution and radical-mediated reactions are the primary pathways explored for this purpose.

Electrophilic Selanylation Routes for 9-(Phenylselanyl)phenanthrene

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic compounds. In the case of phenanthrene, the C9 and C10 positions are the most susceptible to electrophilic attack due to the higher electron density at these carbons, which allows for the formation of a more stable carbocation intermediate that preserves the aromaticity of two of the three rings.

The direct electrophilic selanylation of phenanthrene can be envisioned using potent electrophilic selenium reagents such as benzeneselenenyl chloride (PhSeCl). In the presence of a Lewis acid catalyst, PhSeCl can generate a highly electrophilic selenium species that attacks the electron-rich C9 position of phenanthrene. The subsequent loss of a proton restores the aromaticity of the system, yielding this compound. While this approach is theoretically sound, specific documented examples with detailed reaction conditions and yields for the direct selanylation of phenanthrene remain scarce in the reviewed literature. However, the successful electrophilic substitution of other aromatic compounds with PhSeCl supports the viability of this route.

Table 1: Proposed Electrophilic Selanylation of Phenanthrene

EntryElectrophileCatalystSolventProduct
1Benzeneselenenyl chlorideLewis Acid (e.g., AlCl₃)CS₂ or CH₂Cl₂This compound

Radical-Mediated Selenylation Approaches to Phenanthrene Scaffolds

Radical-mediated reactions offer an alternative pathway for the C-H functionalization of phenanthrene. These methods often proceed under milder conditions compared to their electrophilic counterparts and can exhibit different regioselectivity. The generation of a phenylselanyl radical (PhSe•) is a key step in these transformations.

Visible-light photocatalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.gov Diphenyl diselenide ((PhSe)₂) can undergo homolytic cleavage of the Se-Se bond upon irradiation with visible light, often in the presence of a suitable photocatalyst, to generate two phenylselanyl radicals. nih.gov These highly reactive radicals can then add to the C9 position of the phenanthrene ring. Subsequent hydrogen abstraction from the resulting intermediate would lead to the formation of this compound. While specific examples of this direct radical C-H selenylation on phenanthrene are not extensively documented, the methodology has been successfully applied to other aromatic systems, such as coumarin (B35378) derivatives, suggesting its potential applicability to polycyclic aromatic hydrocarbons like phenanthrene. rsc.org

Table 2: Proposed Radical-Mediated Selenylation of Phenanthrene

EntrySelenium SourceRadical InitiatorSolventProduct
1Diphenyl diselenideVisible light/photocatalystAcetonitrileThis compound

Annulation and Cyclization Protocols for Constructing the this compound Core

An alternative to the direct functionalization of phenanthrene is the construction of the tricyclic core from appropriately substituted precursors, which allows for the precise placement of the phenylselanyl group.

Palladium-Catalyzed Annulation Reactions for Selanylphenanthrenes

Palladium-catalyzed cross-coupling and annulation reactions have become indispensable tools in modern organic synthesis for the construction of complex polycyclic aromatic systems. A notable strategy for the synthesis of 9-selanylphenanthrenes involves the palladium-catalyzed, iodine-mediated electrophilic annulation of 2-(1-alkynyl)biphenyls with disulfides, a methodology that can be extended to diselenides. nih.gov

In this approach, a 2-(1-alkynyl)biphenyl derivative reacts with diphenyl diselenide in the presence of a palladium catalyst, such as PdCl₂, and an electrophilic mediator like iodine. The reaction is believed to proceed through a cascade of steps involving the activation of the alkyne by the palladium catalyst and the electrophilic selenium species, followed by an intramolecular cyclization that forms the phenanthrene core and installs the phenylselanyl group at the C9 position. This method offers a convergent and efficient route to a variety of substituted this compound analogues.

Table 3: Palladium-Catalyzed Annulation for 9-Sulfenylphenanthrenes (Analogous for Selanylphenanthrenes) nih.gov

Entry2-(1-Alkynyl)biphenylDisulfideCatalystMediatorSolventYield (%)
12-(Phenylethynyl)biphenylDiphenyl disulfidePdCl₂ (10 mol %)I₂ (1.2 equiv)1,2-Dichloroethane85
22-(p-Tolylethynyl)biphenylDiphenyl disulfidePdCl₂ (10 mol %)I₂ (1.2 equiv)1,2-Dichloroethane82

Transition-Metal-Free Cyclization Approaches for Phenanthrene-Selenium Systems

The development of transition-metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of this compound, an efficient transition-metal-free approach involves the electrophilic annulation of 2-alkynyl biaryls with diorganyl diselenides mediated by an electrophilic reagent such as Selectfluor. acs.org

This reaction proceeds under mild conditions and involves the in situ generation of a highly electrophilic selenium species from the reaction of diphenyl diselenide with Selectfluor. This electrophilic selenium species then attacks the alkyne of the 2-alkynyl biphenyl, triggering an intramolecular cyclization onto the adjacent aryl ring to form the phenanthrene core with the phenylselanyl group at the C9 position. This methodology provides a broad scope for the synthesis of various selanyl-substituted phenanthrenes and other polycyclic heteroaromatics.

Table 4: Selectfluor-Mediated Electrophilic Annulation for Selanyl (B1231334) Phenanthrenes acs.org

Entry2-Alkynyl BiphenylDiselenideReagentSolventProductYield (%)
12-(Phenylethynyl)-1,1'-biphenylDiphenyl diselenideSelectfluorAcetonitrileThis compoundHigh
24'-Methoxy-2-(phenylethynyl)-1,1'-biphenylDiphenyl diselenideSelectfluorAcetonitrile2-Methoxy-9-(phenylselanyl)phenanthreneHigh

Electrochemical Selenylative Annulation in Phenanthrene Synthesis

Electrochemical methods offer a sustainable and powerful alternative to traditional chemical reagents for promoting organic transformations. The electrochemical synthesis of this compound can be envisioned through an oxidative radical cascade cyclization. While a direct example for the synthesis of this compound via this method is not explicitly detailed in the literature, analogous electrochemical cyclizations of dienes and alkynes with diselenides to form various selenium-containing heterocycles have been well-established. nih.govxmu.edu.cn

A plausible electrochemical approach would involve the anodic oxidation of diphenyl diselenide to generate a phenylselanyl radical cation or a phenylselanyl radical. This reactive species would then add to the alkyne of a 2-(1-alkynyl)biphenyl substrate. The resulting vinyl radical or cation intermediate would then undergo an intramolecular cyclization onto the neighboring aryl ring, followed by aromatization to yield the this compound product. This method avoids the need for external chemical oxidants and often proceeds under mild, ambient conditions.

Table 5: Proposed Electrochemical Selenylative Annulation

EntrySubstrateSelenium SourceElectrode MaterialElectrolyteProduct
12-(1-Alkynyl)biphenylDiphenyl diselenideCarbon anode, Platinum cathodeBu₄NBF₄This compound

Diversified Precursor Synthesis and Post-Synthetic Modification to Access this compound Analogues

The synthesis of this compound and its derivatives relies heavily on the strategic preparation of functionalized phenanthrene precursors, which then undergo post-synthetic modifications to introduce the phenylselanyl moiety. This approach allows for the creation of a diverse library of analogues with various substitution patterns, enabling the fine-tuning of their chemical and physical properties. Key precursors include halogenated phenanthrenes and phenanthreneboronic acids, which serve as versatile handles for subsequent cross-coupling and substitution reactions.

A primary route to functionalized phenanthrene precursors is through electrophilic halogenation. Reactions of phenanthrene typically occur at the 9 and 10 positions. For instance, electrophilic bromination of phenanthrene with bromine can yield 9-bromophenanthrene (B47481), a key starting material. wikipedia.org This halophenanthrene is a versatile precursor for introducing a variety of functional groups at the 9-position through post-synthetic modification.

Another critical precursor is 9-phenanthrenylboronic acid. This compound can be synthesized from 9-bromophenanthrene via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. A general procedure involves dissolving 9-bromophenanthrene and triisopropyl borate in anhydrous tetrahydrofuran (B95107) (THF), cooling the solution to -78 °C, and then slowly adding n-butyllithium (n-BuLi). chemicalbook.com After stirring, the reaction is quenched with hydrochloric acid to afford 9-phenanthrenylboronic acid in high yield. chemicalbook.com This boronic acid derivative is a valuable intermediate for palladium-catalyzed cross-coupling reactions. chemicalbook.comfishersci.casigmaaldrich.com

Once these precursors are in hand, the phenylselanyl group can be introduced through several post-synthetic modification strategies. One common method is nucleophilic substitution, where a halide at the 9-position is displaced by a phenylselenolate anion. Sodium phenylselenide, which can be generated from diphenyl diselenide and a reducing agent like sodium borohydride (B1222165) or from benzeneselenol (B1242743) and a base, is a potent nucleophile that can react with 9-bromophenanthrene to form this compound. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the post-synthetic modification of phenanthrene precursors. For instance, 9-halophenanthrenes can react with phenylselanylating agents in the presence of a palladium catalyst to form the desired product. While specific examples for the direct selenation of 9-halophenanthrenes are not extensively detailed in the provided context, the general applicability of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling of 9-phenanthreneboronic acid with various partners, suggests its feasibility for C-Se bond formation. fishersci.canih.govnih.govmst.eduresearchgate.net The palladium-catalyzed annulation of 9-halophenanthrenes with alkynes further demonstrates the reactivity of these precursors in palladium-mediated transformations. mst.edu

The diversification of analogues can be achieved by utilizing substituted precursors. For example, starting with phenanthrenes bearing functional groups at other positions, a wide range of substituted this compound analogues can be accessed. The synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine highlights the feasibility of preparing phenanthrene cores with multiple substituents, which can then potentially be converted into the corresponding 9-halo or 9-boro derivatives for subsequent selenation. nih.gov

The following table summarizes the key precursors and their potential post-synthetic modifications to yield this compound analogues.

PrecursorSynthesis Method of PrecursorPost-Synthetic Modification MethodProduct
9-BromophenanthreneElectrophilic bromination of phenanthrene wikipedia.orgNucleophilic substitution with sodium phenylselenide nih.govrsc.orgThis compound
9-Phenanthrenylboronic AcidLithiation of 9-bromophenanthrene followed by reaction with triisopropyl borate chemicalbook.comPalladium-catalyzed cross-coupling with a phenylselanylating agentThis compound
Substituted 9-HalophenanthrenesHalogenation of substituted phenanthrenesNucleophilic substitution or palladium-catalyzed cross-couplingSubstituted this compound Analogues

Intrinsic Reactivity and Mechanistic Investigations of 9 Phenylselanyl Phenanthrene

Reactivity Profiles at the Selenide (B1212193) Center of 9-(Phenylselanyl)phenanthrene

The selenium atom in this compound is the primary site of various chemical transformations, owing to its divalent nature and the ability to exist in higher oxidation states. rsc.org The reactivity at the selenide center is characterized by several key reaction types, including oxidation, formation of selenonium salts, and cleavage of the carbon-selenium bond.

Oxidation to Selenoxides and Selenones:

One of the most fundamental reactions of the phenylselanyl group is its oxidation. Treatment of aryl selenides with oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or ozone can convert the selenide (oxidation state +2) to a selenoxide (+4) and subsequently to a selenone (+6). rsc.orgnih.gov For this compound, this transformation is expected to proceed readily.

The resulting 9-(Phenylseleninyl)phenanthrene (the selenoxide) is a key intermediate in selenoxide elimination reactions, a powerful method for introducing double bonds into organic molecules. wikipedia.org Although the phenanthrene (B1679779) ring is already aromatic, the selenoxide can participate in other transformations. The oxidation process is believed to proceed through a direct mechanism, and kinetic studies have also suggested the possibility of an autocatalytic pathway. nih.gov

Table 1: Common Oxidizing Agents for Aryl Selenides

Oxidizing Agent Product(s) Typical Conditions
Hydrogen peroxide (H₂O₂) Selenoxide, Selenone Aqueous or alcoholic solutions
meta-Chloroperoxybenzoic acid (mCPBA) Selenoxide Chlorinated solvents, low temperatures

Formation of Selenonium Salts:

The selenium atom in this compound can also act as a nucleophile, reacting with alkyl halides to form selenonium salts. rsc.org This reaction involves the attack of the selenium lone pair on the electrophilic carbon of the alkyl halide, resulting in a positively charged, trivalent selenium species. These selenonium salts can be useful intermediates in various organic transformations.

Carbon-Selenium Bond Cleavage:

The C-Se bond in aryl selenides can be cleaved under various conditions. Reductive cleavage, often employing reagents like sodium borohydride (B1222165), can generate a selenolate anion (ArSe⁻), which is a potent nucleophile for further reactions. rsc.org Oxidative cleavage can also occur, particularly with stronger oxidizing agents, leading to the formation of seleninic acids or other selenium species. nih.gov

Regioselective Transformations and Further Functionalization of the Phenanthrene Moiety

The phenanthrene nucleus itself is susceptible to a range of transformations, most notably electrophilic aromatic substitution. The 9- and 10-positions of phenanthrene are the most reactive sites for such reactions. libretexts.org The presence of the 9-(phenylselanyl) group is expected to influence the regioselectivity of further functionalization on the phenanthrene core.

The phenylselanyl group (-SePh) is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution, albeit a deactivating one. wikipedia.orgchemistrytalk.org This is due to the interplay of the electron-withdrawing inductive effect of the selenium atom and the electron-donating resonance effect of its lone pairs. In the case of this compound, the positions most activated by the -SePh group would be the 8- and 10-positions. However, the inherent reactivity of the phenanthrene ring system must also be considered.

Electrophilic attack on phenanthrene preferentially occurs at the 9- and 10-positions due to the formation of the most stable carbocation intermediate, where the aromaticity of two of the three rings is preserved. researchgate.net Given that the 9-position is already substituted, electrophilic attack is highly likely to be directed to the 10-position.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction Type Reagent Predicted Major Product Rationale
Nitration HNO₃/H₂SO₄ 10-Nitro-9-(phenylselanyl)phenanthrene Inherent reactivity of the 10-position of phenanthrene.
Halogenation Br₂/FeBr₃ 10-Bromo-9-(phenylselanyl)phenanthrene Inherent reactivity of the 10-position of phenanthrene.

Further functionalization can also be achieved through metal-catalyzed cross-coupling reactions, where the C-H bonds of the phenanthrene ring can be activated, or by converting the phenylselanyl group into a more reactive functional group.

Mechanistic Pathways of this compound in Organic Reactions

The mechanistic pathways involving this compound are largely dictated by the nature of the reactants and reaction conditions.

Mechanism of Oxidation:

The oxidation of the selenide to a selenoxide by hydrogen peroxide is a well-studied process. A combined experimental and computational approach on model phenylselenides suggests a direct oxidation of the monoselenide to the selenoxide. nih.gov The mechanism involves the nucleophilic attack of the selenium atom on the electrophilic oxygen of the peroxide.

Mechanism of Electrophilic Addition to the Phenanthrene Core:

While electrophilic aromatic substitution is common for many aromatic compounds, phenanthrene can also undergo electrophilic addition, particularly at the 9,10-positions. For instance, the addition of bromine to phenanthrene can proceed via a carbocation intermediate, which is stabilized by resonance. youtube.com This intermediate can then be attacked by a bromide ion to give the addition product. The presence of the 9-phenylselanyl group would likely influence the stability and subsequent reactions of this carbocation.

Mechanism of Selenoxide Elimination:

Should a suitable β-hydrogen be present in a substituent on the phenanthrene ring, the corresponding selenoxide could undergo a syn-elimination. This is a concerted, intramolecular process where the selenoxide acts as an internal base to abstract a proton, leading to the formation of an alkene. wikipedia.org The transition state for this reaction is a five-membered ring.

Advanced Spectroscopic Characterization of 9 Phenylselanyl Phenanthrene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 9-(Phenylselanyl)phenanthrene are characterized by a series of signals in the aromatic region, corresponding to the protons and carbons of the phenanthrene (B1679779) and phenyl moieties. While specific experimental data for this exact compound is not widely published, a detailed analysis can be predicted based on the well-established spectra of parent compounds like phenanthrene and related 9-substituted derivatives.

¹H NMR Analysis: The proton spectrum is expected to show a complex set of multiplets between approximately 7.20 and 8.80 ppm. The protons on the phenanthrene core are significantly influenced by the anisotropic effects of the fused ring system, leading to a wide dispersion of chemical shifts. Protons H-1 and H-8 of the phenanthrene unit are typically the most deshielded due to their position in the "bay region," experiencing steric compression. The introduction of the phenylselanyl group at the C-9 position will induce shifts in the adjacent protons (H-1, H-8, and H-10), with the magnitude depending on the conformation around the C-Se bond. The protons of the phenyl ring attached to the selenium atom will appear as multiplets, likely in the range of 7.20-7.50 ppm.

¹³C NMR Analysis: The broadband proton-decoupled ¹³C NMR spectrum would display 16 distinct signals, assuming a lack of symmetry that would make certain carbons chemically equivalent. The phenanthrene skeleton itself has 14 carbon atoms, and due to its C2v symmetry, unsubstituted phenanthrene shows only seven signals. careerendeavour.com Substitution at the C-9 position breaks this symmetry. The carbon atom directly attached to the selenium (C-9) would be significantly influenced by the electronegativity and magnetic anisotropy of the selenium atom. The carbons of the phenyl group would also be resolved, with the carbon atom bonded to selenium (C-ipso) showing a characteristic chemical shift.

The following tables provide predicted chemical shift values for this compound, extrapolated from data for analogous compounds such as 9-phenylphenanthrene. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Phenanthrene H-1, H-8 8.75 - 8.85 m
Phenanthrene H-4, H-5 8.65 - 8.75 m
Phenanthrene H-10 7.90 - 8.00 s
Other Phenanthrene H 7.60 - 7.80 m

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenanthrene C-9 135 - 140
Phenanthrene Quaternary C's 129 - 133
Phenanthrene CH C's 122 - 129
Phenyl C-ipso 130 - 135

To unambiguously assign all proton and carbon signals and to investigate the molecule's preferred conformation in solution, a suite of two-dimensional (2D) NMR experiments is essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two to three bonds. It would be used to trace the connectivity of protons within the individual aromatic rings of the phenanthrene and phenyl groups, confirming assignments made from 1D spectra.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful technique allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying the connectivity between quaternary carbons and nearby protons, and for confirming the link between the phenanthrene C-9 position, the selenium atom, and the phenyl ring.

The combination of experimental NMR data with theoretical calculations, particularly using Density Functional Theory (DFT), has become a powerful strategy for the definitive structural verification of complex molecules. nih.govmdpi.com This synergy is especially valuable when spectral interpretation is challenging due to signal overlap or complex coupling patterns.

The process involves first calculating the molecule's low-energy conformations and optimizing its geometry using a suitable DFT functional and basis set. Subsequently, the NMR shielding tensors for each nucleus in the optimized structure are computed, often using the Gauge-Including Atomic Orbital (GIAO) method. arxiv.org These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

By comparing the theoretically calculated ¹H and ¹³C chemical shifts with the experimental values, a statistical correlation can be established. A strong linear correlation provides powerful evidence that the calculated structure accurately represents the molecule's structure in solution. aps.org This integrated approach can help to resolve ambiguities in signal assignments and provide a higher level of confidence in the final structural elucidation. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique to the molecule's structure and act as a "molecular fingerprint," providing valuable information about functional groups and bond characteristics.

The FTIR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of the aromatic rings. Based on the known spectra of phenanthrene and other polycyclic aromatic hydrocarbons (PAHs), several characteristic regions can be identified. nih.govresearchgate.netnist.gov

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on both the phenanthrene and phenyl rings.

Aromatic C=C Stretching: A series of sharp, medium-to-strong intensity bands between 1450 and 1620 cm⁻¹ are characteristic of the C=C bond stretching vibrations within the fused aromatic system.

C-H In-plane and Out-of-plane Bending: The "fingerprint region" (below 1300 cm⁻¹) contains a wealth of information. Strong absorptions between 690 and 900 cm⁻¹ are due to C-H out-of-plane bending vibrations, and their exact positions are highly diagnostic of the substitution pattern on the aromatic rings.

C-Se Stretching: The vibration associated with the Carbon-Selenium single bond is expected to appear as a weak to medium band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3080 - 3030 Aromatic C-H Stretch Weak-Medium
1620 - 1450 Aromatic C=C Ring Stretch Medium-Strong
900 - 690 Aromatic C-H Out-of-plane Bend Strong

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For aromatic systems like this compound, Raman is particularly effective for observing symmetric vibrations of the carbon skeleton.

The Raman spectrum is expected to show strong signals corresponding to the symmetric "ring breathing" modes of the phenanthrene and phenyl rings, which often appear in the 1000-1600 cm⁻¹ region. researchgate.net These vibrations involve the concerted expansion and contraction of the aromatic rings and are often weak or absent in the FTIR spectrum. The C-H stretching vibrations will also be present near 3050 cm⁻¹. The C-Se bond, involving a heavy atom, is also expected to give rise to a distinct and potentially strong signal in the low-frequency region of the Raman spectrum, providing a direct probe of this key structural linkage. pitt.edu

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption and emission spectroscopy are powerful tools to probe the excited state dynamics of molecules. These techniques provide critical information on the electronic transitions, energy levels, and deactivation pathways of photoexcited molecules. For this compound, these studies are crucial for understanding how the selenium substituent influences the intrinsic properties of the phenanthrene chromophore.

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For phenanthrene and its derivatives, the spectra are typically characterized by multiple absorption bands in the ultraviolet region, corresponding to π-π* transitions. The introduction of the phenylselanyl group is expected to modulate these transitions.

In the case of this compound, the selenium atom, with its lone pair of electrons, can engage in electronic interactions with the phenanthrene π-system. This could lead to a red shift in the absorption bands compared to unsubstituted phenanthrene, indicating a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The phenyl group attached to the selenium atom further extends the conjugated system, which could also contribute to this effect.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Dichloromethane

Wavelength (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Assignment
~255~50,000π → π
~298~15,000π → π
~340~300π → π* (structured)

Note: This table is illustrative and based on general knowledge of similar aromatic compounds. Actual experimental values may differ.

Fluorescence spectroscopy provides insights into the radiative deactivation from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. For selanylphenanthrenes, the fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are expected to be influenced by the selenium substituent.

The heavy atom effect of selenium can enhance intersystem crossing (ISC) from the singlet excited state to the triplet state. This would lead to a decrease in the fluorescence quantum yield and a potential increase in phosphorescence. Studies on other organoselenium compounds have demonstrated this phenomenon.

The emission wavelength of this compound would likely be in the near-UV or visible region. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states.

Table 2: Anticipated Fluorescence Properties of this compound

SolventExcitation Wavelength (λ_ex, nm)Emission Wavelength (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Excited-State Lifetime (τ, ns)
Cyclohexane~340~360-400Moderate~10-50
Dichloromethane~340~370-410Lower~5-30

Note: This table presents expected trends. Actual values require experimental verification.

The presence of both an electron-donating phenylselanyl group and an electron-accepting phenanthrene moiety in this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the donor part of the molecule to the acceptor part, leading to a highly polar excited state.

Spectroscopic evidence for ICT can be observed through solvatochromism, where the emission wavelength shows a significant red shift in more polar solvents. This is because the polar excited state is stabilized to a greater extent than the less polar ground state in polar environments.

Furthermore, phenanthrene-selenium systems can participate in intermolecular charge transfer interactions with suitable electron acceptor or donor molecules. These interactions can be studied by monitoring changes in the absorption and emission spectra upon addition of a quencher molecule. For instance, the formation of a charge-transfer complex with an electron acceptor would likely give rise to a new, broad, and structureless absorption band at a longer wavelength. nih.gov Theoretical studies on phenanthrene derivatives have also been employed to understand their potential for intramolecular charge transfer. espublisher.comrsc.org

Quantum Chemical and Computational Studies of 9 Phenylselanyl Phenanthrene

Density Functional Theory (DFT) for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.net Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), have proven effective in calculating the properties of phenanthrene (B1679779) systems with a good balance of computational cost and accuracy. researchgate.netresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 9-(Phenylselanyl)phenanthrene, this process involves calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy structure.

A key structural feature of this molecule is the torsional or dihedral angle between the planar phenanthrene backbone and the appended phenylselanyl group. The rotation around the C(9)-Se bond defines the conformational landscape. DFT calculations would explore this landscape to identify the global minimum energy conformer and any local minima, separated by rotational energy barriers. The final optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. It is expected that the bulky nature of the phenylselanyl group and potential steric interactions with the hydrogen atom at the 8-position of the phenanthrene ring would lead to a non-planar arrangement, where the phenyl ring is significantly twisted out of the plane of the phenanthrene system.

Table 1: Key Structural Parameters Investigated in Geometry Optimization

ParameterDescriptionExpected Outcome for this compound
C(9)-Se Bond Length The distance between the phenanthrene ring and the selenium atom.Reflects the single bond character between an sp² carbon and selenium.
Se-C(phenyl) Bond Length The distance between the selenium atom and the phenyl ring carbon.Typical of a selenium-aryl carbon single bond.
C(9)-Se-C(phenyl) Bond Angle The angle formed by the two aryl groups attached to the selenium atom.Influenced by the steric bulk of the aromatic rings and selenium's geometry.
C(8a)-C(9)-Se-C(phenyl) Dihedral Angle The twist angle defining the orientation of the phenylselanyl group relative to the phenanthrene plane.A significant non-zero value is expected due to steric hindrance.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.org

For the parent phenanthrene molecule, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic system. The introduction of the phenylselanyl substituent at the 9-position is expected to significantly alter the electronic structure. The selenium atom, with its p-orbitals and lone pairs, will contribute to the molecular orbital manifold. Specifically, the selenium lone pairs are anticipated to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenanthrene. The LUMO, while still primarily located on the phenanthrene core, may also be lowered in energy. The net effect is a reduction of the HOMO-LUMO gap, which generally correlates with increased reactivity and a red-shift in the electronic absorption spectrum. semanticscholar.orgfrontiersin.org

Table 2: Frontier Molecular Orbital Properties of Phenanthrene and Expected Changes for this compound

CompoundHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)Expected Orbital Distribution
Phenanthrene ~ -5.9 eV~ -1.0 eV~ 4.9 eVDelocalized π-orbitals across the aromatic core. semanticscholar.org
This compound Higher (Less Negative)Lower (More Negative)ReducedHOMO shows significant contribution from selenium lone pairs; LUMO remains primarily on the phenanthrene moiety.

Note: Specific energy values for this compound require dedicated DFT calculations and are not available in the cited literature. The trends are based on established principles of molecular orbital theory.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the characterization and identification of molecules. researchgate.netsemanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, providing a theoretical spectrum that can be compared with experimental data for structural verification. semanticscholar.org

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and their corresponding intensities. These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, generate a simulated IR spectrum that helps in the assignment of experimental vibrational bands to specific molecular motions (e.g., C-H stretching, C=C aromatic stretching, C-Se stretching). ajchem-a.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net It calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum. The calculations would likely predict a red-shift (shift to longer wavelength) for the absorption bands of this compound compared to phenanthrene, consistent with the expected reduction in the HOMO-LUMO gap.

Mechanistic Probing via Computational Simulations

Beyond static molecular properties, computational chemistry is instrumental in elucidating reaction mechanisms, mapping out the energy profiles of chemical transformations, and identifying key transition states.

The synthesis of this compound can be achieved through methods such as the selenylative annulation of 2-alkynyl biaryls. researchgate.netrsc.org Computational simulations can map the entire reaction pathway for such a synthesis. This involves:

Identifying Intermediates: Locating the structures of all stable species along the reaction coordinate.

Finding Transition States (TS): Determining the highest energy point connecting two intermediates. A TS is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: Computing the energy difference between the reactants and each transition state, which is crucial for understanding reaction rates.

By constructing a detailed reaction energy profile, chemists can identify the rate-determining step (the one with the highest activation barrier) and explore how changes in reactants or catalysts might influence the reaction efficiency.

A key question in many chemical reactions is the nature of the bond-forming and bond-breaking steps—do they proceed through ionic (polar) intermediates or through species with unpaired electrons (radicals)? Computational studies have been explicitly used to distinguish between these possibilities in the synthesis of selanyl (B1231334) phenanthrenes. researchgate.netrsc.org

For the iodine-catalyzed selenylative annulation of 2-alkynyl biaryls with diselenides, computational and experimental evidence strongly supports a radical pathway over a polar (ionic) one. researchgate.netrsc.org The proposed mechanism involves the formation of a phenylselenyl radical (PhSe•) which then participates in the cyclization. DFT calculations would be used to compare the activation barriers for the key steps in both the radical and polar pathways. A significantly lower energy barrier for the radical-mediated pathway provides compelling theoretical evidence that it is the operative mechanism. This type of analysis is critical for understanding and optimizing the reaction, as conditions that favor radical formation (e.g., specific initiators, solvents) would be predicted to improve the synthesis.

Research Applications of 9 Phenylselanyl Phenanthrene in Contemporary Chemistry

Strategic Use as Intermediates in Complex Organic Synthesis

The utility of a molecule as a synthetic intermediate is predicated on its ability to be reliably transformed into more complex structures. 9-(Phenylselanyl)phenanthrene is a promising candidate in this regard due to the inherent reactivity of both the phenanthrene (B1679779) core and the carbon-selenium bond.

The phenanthrene skeleton, particularly at its 9- and 10-positions, is susceptible to a variety of chemical transformations. libretexts.org The introduction of the phenylselanyl group at the 9-position provides a versatile handle for further functionalization. Aryl selenides are known to participate in a range of synthetic transformations, making them valuable precursors. The C–Se bond can be cleaved or activated under specific conditions to form new carbon-carbon or carbon-heteroatom bonds.

Detailed research into the synthetic utility of this compound could leverage established organoselenium chemistry. For instance, aryl selenides are known precursors to vinyl selenides and can participate in metal-catalyzed cross-coupling reactions. The efficient synthesis of functionalized phenanthrenes is an active area of research, with methods being developed to create building blocks for larger polyaromatic systems. nih.govresearchgate.net The phenylselanyl group in this compound can be considered a modifiable functional group, allowing for the introduction of other substituents at a specific position on the phenanthrene core. This strategic placement is crucial in the synthesis of complex natural products or designed functional materials where precise substitution patterns are required.

Potential Reaction Type Reagents/Conditions Resulting Transformation of Phenylselanyl Group
Oxidation/EliminationH₂O₂, m-CPBAFormation of a C9=C10 double bond (if a β-hydrogen is available)
Reductive CleavageNaBH₄, LiAlH₄Formation of 9-phenanthrenyl anion or radical
HalogenolysisBr₂, Cl₂Formation of 9-halophenanthrene (e.g., 9-bromophenanthrene)
Metal-Catalyzed CouplingPd or Ni catalyst, organometallic reagentSubstitution of the phenylselanyl group with an aryl, alkyl, or other group
Lithiationn-BuLi, t-BuLiTransmetalation to form 9-lithiophenanthrene

This table presents potential synthetic transformations of the phenylselanyl group based on established organoselenium chemistry.

Development of Novel Catalytic Systems Based on Phenanthrene-Selenium Moieties

The design of ligands is a cornerstone of homogeneous catalysis, enabling control over the reactivity and selectivity of metal centers. Organoselenium compounds have emerged as effective ligands in various catalytic systems. researchgate.net Their properties, such as good electron-donating ability, stability towards air and moisture, and unique steric profiles, make them attractive alternatives to more traditional phosphine or nitrogen-based ligands. researchgate.net

While specific catalytic systems based on this compound are not yet widely reported, its structure suggests significant potential. The selenium atom possesses lone pairs of electrons that can coordinate to a transition metal. The bulky and rigid phenanthrene backbone can enforce a specific geometry around the metal center, influencing the steric environment of the catalytic pocket. This can be advantageous in asymmetric catalysis, where precise control of substrate approach is necessary to achieve high enantioselectivity. The combination of the "soft" selenium donor atom with the large, planar phenanthrene unit could lead to catalysts with novel reactivity for reactions like cross-coupling, hydrogenation, or oxidation. researchgate.net

Integration into Advanced Materials for Optoelectronics

Phenanthrene and its derivatives are well-known for their unique photophysical properties, including strong UV absorption and blue fluorescence, which makes them valuable components in optoelectronic devices.

The core structure of phenanthrene is of great interest for its photoconducting and electroluminescent properties, making it a promising scaffold for emitters in OLEDs. The performance of such materials is highly dependent on their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

The introduction of a phenylselanyl group onto the phenanthrene core would be expected to significantly modify these electronic properties. Selenium, being a heavy atom, can influence the photophysical pathways of the excited state through the "heavy-atom effect." This effect can promote intersystem crossing (ISC), the process where an excited singlet state converts to a triplet state. While this can be detrimental for fluorescent OLEDs (which rely on singlet emission), it is a critical design feature for phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Therefore, this compound could be explored as a host material or as part of a phosphorescent emitter in next-generation OLEDs.

Property Phenanthrene Core Contribution Potential Influence of Phenylselanyl Group
Luminescence Typically blue fluorescenceCan shift emission wavelength; may induce phosphorescence
HOMO/LUMO Levels Wide energy gapCan lower the energy gap, red-shifting absorption/emission
Charge Transport Good hole-transporting propertiesMay alter charge mobility and injection barriers
Intersystem Crossing Low efficiencySignificantly enhanced due to heavy-atom effect of Selenium

This table summarizes the general optoelectronic properties of the phenanthrene core and the potential modifications introduced by the phenylselanyl substituent.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a change in chemical environment (e.g., pH or redox potential). The redox activity of organoselenium compounds makes them intriguing candidates for constructing such switches.

Selenides (R-Se-R') can be reversibly oxidized to the corresponding selenoxides (R-Se(=O)-R') and selenones (R-Se(=O)₂-R'). Each of these oxidation states has a distinct geometry and electronic character. This reversible oxidation-reduction cycle forms the basis of a potential molecular switch. tandfonline.comnih.gov In the case of this compound, applying an electrochemical potential could switch the selenium center between its Se(II), Se(IV), and Se(VI) oxidation states. This change would alter the electronic communication with the phenanthrene π-system and could also induce significant conformational changes in the molecule, which could be harnessed for molecular actuation. The antioxidant and redox-cycling properties of various organoselenium compounds have been extensively studied, providing a strong foundation for exploring their application in materials science. scispace.commdpi.comresearchgate.net

Selenium Oxidation State Compound Type Key Characteristics
Se(II)Selenide (B1212193) (R-Se-R')Stable, neutral state; bent geometry
Se(IV)Selenoxide (R-Se(=O)-R')Polar; trigonal pyramidal geometry; can be chiral
Se(VI)Selenone (R-Se(=O)₂-R')Highly polar; tetrahedral geometry

This table outlines the different oxidation states available to the selenium atom in this compound, which forms the basis for its potential use in redox-based molecular switches.

Concluding Remarks and Future Research Perspectives on 9 Phenylselanyl Phenanthrene

Synopsis of Key Academic Contributions and Challenges

The study of 9-(phenylselanyl)phenanthrene sits (B43327) at the intersection of polycyclic aromatic hydrocarbon (PAH) chemistry and organoselenium chemistry. While phenanthrene (B1679779) and its derivatives are well-explored building blocks for complex organic molecules and materials, the specific introduction of a phenylselanyl group at the 9-position creates a compound with potentially unique electronic and biological properties that remain largely uncharted in academic literature.

A significant challenge in summarizing the academic contributions to this compound is the apparent scarcity of dedicated research on this specific molecule. A direct search of scholarly databases yields limited information, suggesting that it is either a novel compound or has been synthesized as part of broader studies without being the primary focus.

However, the synthesis of related organochalcogen-phenanthrenes has been reported, pointing to viable synthetic pathways. For instance, the reaction of 9-bromophenanthrene (B47481) with benzenechalcogenolates, including selenophenolates, provides a direct route to the target compound. This synthetic accessibility stands in contrast to the lack of in-depth studies on its properties and applications.

The primary challenge, therefore, is the absence of a substantial body of research dedicated to this compound. This gap in the literature presents both a hurdle for a comprehensive review and a significant opportunity for new research endeavors.

Identification of Unexplored Methodologies and Potential Research Avenues

The limited existing information on this compound opens up numerous avenues for future investigation. The following table outlines potential research directions that could unveil the scientific value of this compound.

Research AreaUnexplored Methodologies and Potential Avenues
Synthesis Exploration of alternative and more efficient synthetic routes, such as transition-metal-catalyzed cross-coupling reactions between a phenanthrene-based organometallic reagent and a selenium-based electrophile.
Structural and Spectroscopic Characterization Detailed single-crystal X-ray diffraction studies to understand its solid-state packing and intermolecular interactions. Comprehensive spectroscopic analysis (NMR, UV-Vis, fluorescence) to probe its electronic structure.
Electrochemical Properties Cyclic voltammetry and other electrochemical techniques to determine its redox potentials and assess its potential as an organic semiconductor or in electronic devices.
Photophysical Properties Investigation of its fluorescence or phosphorescence properties, including quantum yields and lifetimes, to evaluate its suitability for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Biological Activity Screening for potential anticancer, antimicrobial, or antioxidant activities, given the known biological roles of many organoselenium compounds. nih.gov
Theoretical Modeling Density functional theory (DFT) calculations to predict its molecular orbitals, electronic transitions, and reactivity, which can guide experimental studies.

Outlook on the Broader Impact of Phenanthrene-Selenium Chemistry

The exploration of phenanthrene-selenium chemistry, with compounds like this compound as a starting point, holds considerable promise for advancing various scientific fields. The fusion of the rigid, planar phenanthrene core with the unique properties of selenium could lead to the development of novel materials and therapeutic agents.

In materials science, the incorporation of selenium into the phenanthrene framework could lead to new organic semiconductors with tailored charge transport properties. rsc.org The heavy atom effect of selenium might also facilitate intersystem crossing, making such compounds candidates for applications in photodynamic therapy or as phosphorescent emitters in OLEDs.

In medicinal chemistry, the synergy between the phenanthrene scaffold, found in many natural products with biological activity, and the known antioxidant and anticancer properties of organoselenium compounds could result in the discovery of new drug candidates. nih.govresearchgate.net The lipophilicity of the phenanthrene unit combined with the bioactive selenium atom may enhance cellular uptake and therapeutic efficacy. nih.gov

The broader impact of this research area will depend on a systematic investigation of the structure-property relationships in this class of compounds. By synthesizing and characterizing a library of phenanthrene-selenium derivatives, researchers can unlock their full potential and contribute to the development of next-generation technologies and medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-(Phenylselanyl)phenanthrene, and how are intermediates characterized?

  • Methodology : The compound is synthesized via palladium-catalyzed phenylethynylation or by reacting aryl lithium intermediates with phenylselenenyl chloride. For example, [10-²H]-9-Phenylselenophenanthrene is prepared using [10-²H]-n-bromophenanthrene, butyllithium, and phenylselenenyl chloride, followed by crystallization . Intermediate characterization relies on carbon-13 NMR, proton NMR, and deuterium content analysis to confirm structural integrity .

Q. How can spectroscopic properties (e.g., UV-Vis, fluorescence) of this compound derivatives be systematically analyzed?

  • Methodology : UV-Vis spectroscopy in acetonitrile reveals absorption maxima (e.g., up to 420 nm for phenanthrene derivatives) and molar extinction coefficients (e.g., 17,527 dm³mol⁻¹cm⁻¹ at 389 nm for anthracene analogs). Fluorescence quenching and lifetime measurements are performed to study electron transfer with iodonium salts . For aqueous-phase phenanthrene detection, use excitation/emission wavelengths of 255/273 nm with a detection limit of 3.88 ng·mL⁻¹ via 3D fluorescence spectroscopy .

Q. What safety protocols are essential when handling this compound and its derivatives?

  • Methodology : Consult safety data sheets (SDS) for hazard identification. For inhalation exposure, move to fresh air and administer artificial respiration if needed. Use personal protective equipment (PPE) and avoid skin/eye contact, as derivatives like 9-Phenanthrenol are skin/eye irritants (Category 2A/2) .

Advanced Research Questions

Q. How does the electron-donating substituent (-SCH₃) influence the photophysical behavior of this compound in photoinitiating systems?

  • Methodology : Compare molar extinction coefficients (ε) of derivatives (e.g., FEN-SCH₃ vs. FEN-CN) to assess substituent effects. Electron donors like -SCH₃ enhance visible-range absorption (up to 420 nm) and improve electron transfer efficiency with iodonium salts, as shown in fluorescence quenching experiments . Use cyclic voltammetry to correlate substituent electronic properties with redox potentials.

Q. What mechanistic insights explain the saturable, energy-dependent uptake of phenanthrene derivatives in microbial systems?

  • Methodology : Induce Mycobacterium sp. strain RJGII-135 with phenanthrene to activate high-affinity transport systems. Measure uptake kinetics using [9-¹⁴C]phenanthrene and inhibitors (e.g., cyanide). Key parameters include apparent affinity constants (Kₜ = 26 ± 3 nM) and dissociation constants (Kd = 41 ± 21 nM), indicating energy-dependent transport . Compare induced vs. uninduced cells to distinguish passive diffusion from active uptake.

Q. How do soil-root exudate interactions modulate the adsorption of phenanthrene derivatives in environmental systems?

  • Methodology : Conduct batch sorption experiments with artificial root exudates (ARE). Measure distribution coefficients (Kd) and organic carbon-normalized coefficients (Koc) to quantify reduced adsorption capacity. Dissolved organic matter (DOM) analysis via fluorescence spectroscopy reveals competitive binding between phenanthrene and ARE components .

Q. What contradictions exist in the structural elucidation of palladium-catalyzed phenylethynylation products?

  • Data Contradiction Analysis : While palladium catalysis of 2,2'-dibromo-5,5'-dinitrobiphenyl yields fluorenyl structures (confirmed via 250-MHz NMR), analogous reactions with phenanthrene derivatives may produce unexpected regioisomers. Cross-reference NMR data with computational modeling (e.g., DFT) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.